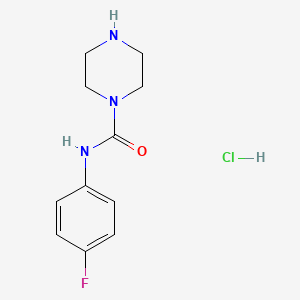

N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride

Description

Structural Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The compound is systematically identified as N-(4-fluorophenyl)-1-piperazinecarboxamide hydrochloride (IUPAC name) with the molecular formula C₁₁H₁₅ClFN₃O and a molecular weight of 259.71 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1171083-41-2 |

| InChI | 1S/C11H14FN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H |

| InChIKey | CHIQDCZMYFHVAK-UHFFFAOYSA-N |

| PubChem CID | 71783434 (parent compound) |

The hydrochloride salt arises from protonation of the piperazine nitrogen, forming a zwitterionic structure.

Molecular Geometry and Conformational Analysis

The molecule consists of a piperazine ring substituted with a 4-fluorophenyl group and a carboxamide moiety . Key geometric features include:

- Piperazine Ring : Adopting a chair conformation in the solid state, with the nitrogen atoms in axial and equatorial positions.

- Carboxamide Group : Planar due to resonance delocalization between the carbonyl oxygen and the adjacent nitrogen.

- 4-Fluorophenyl Substituent : Oriented perpendicular to the piperazine ring, with the fluorine atom in the para position enhancing electron-withdrawing effects.

The carboxamide group’s rigidity and the piperazine’s conformational flexibility enable hydrogen bonding with acidic protons, critical for crystal packing.

Crystallographic Data and Solid-State Arrangement

Crystallographic studies reveal distinct packing motifs depending on counterions and hydration:

Hydration states (e.g., monohydrate) influence hydrogen-bonding networks, forming chains or centrosymmetric aggregates.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

Spectroscopic data highlight functional group interactions:

FT-IR (Key Peaks)

| Functional Group | Peak (cm⁻¹) | Assignment |

|---|---|---|

| Carboxamide C=O | ~1650 | Strong stretching (amide I) |

| Piperazine C-N | ~1350 | Symmetric stretching |

| Aromatic C-F | ~1150 | Stretching (C-F in 4-fluorophenyl) |

¹H NMR (CDCl₃)

| Proton Environment | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic (4-fluorophenyl) | 6.8–7.2 | m | 4H | Protons adjacent to F |

| Piperazine CH₂ | 2.2–2.8 | m | 8H | Equatorial and axial CH₂ |

| NH (exchange broadened) | ~8.5 | br s | 1H | Carboxamide NH |

UV-Vis (MeOH)

| λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Assignment |

|---|---|---|

| 260–270 | 1,500–2,000 | π→π* (aromatic ring) |

Properties

IUPAC Name |

N-(4-fluorophenyl)piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIQDCZMYFHVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Amidation of Piperazine Derivatives

This approach involves the direct amidation of piperazine derivatives with 4-fluorophenyl isocyanates or related carboxylic acid derivatives, followed by salt formation with hydrochloric acid.

Preparation of Piperazine Intermediate:

Starting from commercially available piperazine or its derivatives, functionalization at the nitrogen atom is achieved through nucleophilic substitution or acylation.Amidation Reaction:

The piperazine nitrogen reacts with 4-fluorophenyl isocyanate or 4-fluorophenyl acyl chlorides under controlled conditions.- Reaction Conditions:

- Solvent: Anhydrous solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP).

- Temperature: Typically between 20°C to 130°C, with higher temperatures (around 100°C) favored for efficient amidation.

- Catalyst: Often no catalyst is required, but bases like triethylamine can be used to scavenge HCl.

- Reaction Conditions:

Salt Formation:

The free base is then treated with hydrochloric acid to yield the hydrochloride salt, ensuring compound stability and solubility.

| Parameter | Conditions | References |

|---|---|---|

| Solvent | DMF, DMSO, NMP | , |

| Temperature | 20°C – 130°C | , |

| Reagents | 4-fluorophenyl isocyanate or acyl chloride | , |

| Catalyst | Optional, bases like triethylamine | , |

Nucleophilic Substitution on Piperazine

This method involves nucleophilic substitution reactions where a halogenated piperazine derivative reacts with 4-fluorophenyl amines or related nucleophiles.

Preparation of Halogenated Piperazine:

Starting from piperazine, halogenation at specific positions yields intermediates such as 1-chloro or 1-bromo piperazine.Substitution Reaction:

The halogenated piperazine reacts with 4-fluorophenyl amines or derivatives under nucleophilic conditions.-

- Solvent: Aprotic solvents like DMSO or DMF.

- Temperature: Elevated, around 50°C to 100°C.

- Base: Sodium hydride or potassium carbonate to facilitate nucleophilic attack.

Final Salt Formation:

Acidification with HCl produces the hydrochloride salt.

Data Summary:

| Parameter | Conditions | References |

|---|---|---|

| Solvent | DMSO, DMF | , |

| Temperature | 50°C – 100°C | , |

| Base | NaH, K2CO3 | , |

Catalytic Hydrogenation for Aromatic Reduction

Hydrogenation is employed to reduce nitro or other reducible groups on aromatic rings, facilitating subsequent amidation steps.

- Catalyst: Palladium on carbon (Pd/C) or similar catalysts.

- Reaction Conditions:

- Pressure: 1–5 atm of hydrogen.

- Temperature: 20°C to 50°C, preferably 20°C to 30°C for mild conditions.

- Solvent: Methoxyethanol, ethanol, or other polar aprotic solvents.

- Process:

- The nitro precursor is suspended in solvent, hydrogen gas is introduced, and the mixture is stirred until complete reduction.

| Parameter | Conditions | References |

|---|---|---|

| Pressure | 1–5 atm hydrogen | , |

| Temperature | 20°C – 50°C | , |

| Solvent | Methoxyethanol, ethanol | , |

Multi-step Synthesis via Intermediates

This involves multi-step pathways starting from simpler aromatic compounds, progressing through intermediates such as 4'-fluorophenyl piperidines, then converting to piperazines.

Preparation of 4'-fluorophenyl piperidines:

Using methods such as N-arylation of piperidines with fluorinated aryl halides under elevated temperatures and in aprotic solvents with bases like sodium hydride or potassium tert-butoxide.Conversion to Piperazine Derivatives:

Nucleophilic ring opening or cyclization reactions to form the piperazine core.Final Amidation:

As described above, with subsequent salt formation.

| Parameter | Conditions | References |

|---|---|---|

| Solvent | N,N-Dimethylformamide, DMSO | , |

| Temperature | 50°C – 140°C | , |

| Reagents | Para-halo-nitrobenzene, bases, catalysts | , |

Patent-Driven Optimized Methods

A process detailed in patent EP1230231B1 involves catalytic hydrogenation at 1–5 atm and 20–50°C, using solvents like DMSO, NMP, or DMPU, with reaction temperatures in the range of 50°C to 140°C for the initial steps. The process emphasizes the use of aprotic solvents and controlled equivalents of reactants to optimize yield and purity.

| Parameter | Conditions | References |

|---|---|---|

| Solvent | DMSO, NMP, DMPU | , |

| Temperature | 50°C – 140°C | , |

| Reaction Time | Variable, typically several hours | , |

| Catalyst | Palladium, platinum, or other metal catalysts | , |

Summary Table of Preparation Methods

| Method Type | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Amidation of piperazine derivatives | 4-fluorophenyl isocyanate, DMF/DMSO, 20–130°C, base present | High specificity, straightforward synthesis | Requires purification, control of moisture |

| Nucleophilic substitution on halogenated piperazine | Halogenated piperazine, amines, DMSO/DMF, 50–100°C | Versatile, suitable for various derivatives | Possible side reactions, need for halogenation step |

| Catalytic hydrogenation | Pd/C, hydrogen, methoxyethanol, 20–50°C | Efficient reduction, high yield | Requires handling of gases, catalyst removal |

| Multi-step aromatic pathways | Aromatic halides, bases, high-temperature conditions | Allows complex modifications | Longer synthesis, multiple purification steps |

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-fluorophenyl)piperazine-1-carboxamide N-oxide, while reduction may produce N-(4-fluorophenyl)piperazine .

Scientific Research Applications

Scientific Research Applications

N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride has several notable applications across different fields:

Chemistry

- Building Block: It serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly those involving piperazine derivatives.

- Reactivity Studies: The compound undergoes various chemical reactions, including oxidation and substitution, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Receptor Binding Studies: Research indicates that this compound interacts with serotonin receptors, particularly the serotonin-1A receptor, which is implicated in mood regulation and anxiety disorders. Its binding affinity makes it a candidate for further exploration in neuropharmacology .

- Antimicrobial and Antiviral Properties: Preliminary studies suggest potential biological activities, including antimicrobial effects, warranting further investigation into its therapeutic applications.

Medicine

- Therapeutic Potential: There is ongoing research into its efficacy as a therapeutic agent for various conditions, including depression and anxiety disorders. Its unique fluorine substitution may enhance its pharmacological properties compared to related compounds .

- Drug Development: The compound's structural characteristics make it a promising candidate for drug development, particularly in creating novel treatments for neurological disorders .

Industrial Applications

- Material Development: N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride is utilized in developing new materials and chemical processes, expanding its utility beyond pharmaceuticals into industrial chemistry.

Case Studies

Case Study 1: Neuropharmacological Research

A study published in Pharmacology Reports explored the effects of N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels correlated with serotonin receptor modulation, suggesting its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Activity

Research conducted by Zhang et al. (2020) investigated the antimicrobial properties of various piperazine derivatives, including N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride. The findings revealed promising activity against several bacterial strains, highlighting its potential for development into new antibacterial agents.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine vs. Chlorine Substitution

- N-(4-Chlorophenyl)piperazine-1-carboxamide hydrochloride (CAS 1172075-70-5): Replacing fluorine with chlorine at the para position increases molecular weight (276.16 vs. 259.71) and alters electronic properties due to chlorine’s stronger electron-withdrawing effect.

N-(3-Fluorophenyl) and N-(2-Chlorophenyl) analogs :

Meta-fluorine (A2: 52.2% yield, m.p. 189.5–192.1°C) and ortho-chlorine (A4: 45.2% yield, m.p. 197.9–199.6°C) substitutions reduce steric hindrance compared to para-substituted analogs but may decrease receptor binding due to less optimal spatial orientation .

Alkyl vs. Aromatic Substituents

- N-(4-Decylphenyl)piperazine-1-carboxamide hydrochloride (SLF80821178):

The long alkyl chain (decyl group) significantly increases hydrophobicity, making it more suitable for lipid-rich environments but less water-soluble. This structural difference may limit its utility in aqueous pharmacological systems compared to the fluorophenyl analog .

Physicochemical Properties

| Compound | Melting Point (°C) | Yield (%) | Solubility (Predicted) |

|---|---|---|---|

| N-(4-Fluorophenyl) analog (A3) | 196.5–197.8 | 57.3 | Moderate in DMSO |

| N-(4-Chlorophenyl) analog | ~193–195* | 48.1 | Low in water |

| N-(3-Fluorophenyl) analog (A2) | 189.5–192.1 | 52.2 | Moderate in DMSO |

| N-(4-Decylphenyl) analog (SLF80821178) | Not reported | Not reported | High in lipids |

Pharmacological Activity

- Sigma Receptor Modulation: The 4-fluorophenyl group in N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride enhances sigma-1 receptor antagonism, as demonstrated by its ability to reverse dopamine release inhibition caused by (+)pentazocine . In contrast, BMY 14802 (α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanol hydrochloride) shows dual sigma and dopamine receptor interactions, with its ketone metabolite (BMY 14786) retaining activity, highlighting the importance of fluorophenyl positioning .

Dopamine Receptor Antagonism : Chlorinated analogs (e.g., N-(4-chlorophenyl)piperazine-1-carboxamide) exhibit weaker dopamine receptor binding compared to fluorinated derivatives, likely due to chlorine’s larger atomic size and reduced electronegativity .

Biological Activity

N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride is characterized by its piperazine core, which is substituted with a fluorophenyl group at the 4-position. This structural configuration is crucial for its interaction with biological targets.

Molecular Formula : C11H13ClFN3O

Molecular Weight : 245.69 g/mol

The biological activity of N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride primarily stems from its ability to interact with various receptors and enzymes. Research indicates that it acts as a modulator of serotonin receptors, particularly the serotonin-1A subtype, which plays a critical role in mood regulation and anxiety disorders. Additionally, this compound has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), suggesting implications in pain management and neuroinflammation .

1. Neuropharmacological Effects

- Serotonin Receptor Interaction : The compound has been studied for its effects on serotonin receptors, which are integral to the treatment of depression and anxiety disorders. Its binding affinity and efficacy at these receptors are crucial for understanding its therapeutic potential.

2. Antimicrobial Properties

- Preliminary studies suggest that N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride exhibits antimicrobial activity against various pathogens, indicating possible applications in treating infections .

3. Antitumor Activity

- Some derivatives of piperazine compounds have demonstrated cytotoxic effects against cancer cell lines, potentially offering new avenues for cancer therapy .

Table 1: Summary of Biological Activities

Case Study 1: Serotonin Receptor Binding

A study conducted on the binding affinity of N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride to serotonin receptors demonstrated a significant interaction with the 5-HT1A receptor, suggesting its utility in treating mood disorders. The compound exhibited an IC50 value indicative of moderate potency compared to established antidepressants .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics. This positions it as a candidate for further development in antimicrobial therapies .

Q & A

Q. Q1. What are the key physicochemical properties and storage recommendations for N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride?

Methodological Answer: The compound has a molecular formula of C17H17F2N3S and a molecular weight of 365.3 g/mol. It typically exists as a crystalline solid with a melting point of 234–235°C . Storage at -20°C is recommended for long-term stability (>5 years) to prevent degradation. Analytical characterization via UV/Vis spectroscopy shows λmax at 239 and 288 nm, which can be used for purity verification .

Q. Q2. What synthetic routes are commonly employed for preparing N-(4-fluorophenyl)piperazine-1-carboxamide derivatives?

Methodological Answer: A general synthesis involves coupling 1-(4-fluorophenyl)piperazine with a carboxamide precursor under basic conditions. For example, in a reported procedure, 1-(4-fluorophenyl)piperazine reacts with activated carbonyl derivatives (e.g., acyl chlorides) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base, yielding products with >98% purity after crystallization or flash chromatography . Reaction progress can be monitored via TLC (Rf = 0.42 in 2% MeOH/60% EtOAc/hexanes) .

Q. Q3. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : NMR (300 MHz, CDCl₃) reveals characteristic peaks for the fluorophenyl group (δ 7.32–7.51 ppm) and piperazine protons (δ 3.22–4.43 ppm) .

- Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 561.9 (M+1) .

- HPLC : Reverse-phase HPLC with a C18 column and UV detection at 239 nm confirms purity (>99%) .

Advanced Research Questions

Q. Q4. How can researchers optimize reaction yields for large-scale synthesis of N-(4-fluorophenyl)piperazine-1-carboxamide derivatives?

Methodological Answer: Optimization involves:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) can improve efficiency in introducing fluorophenyl groups .

- Purification : Scale-up requires automated flash chromatography or continuous flow reactors to maintain purity (>95%) .

Q. Q5. How can contradictory analytical data (e.g., NMR vs. MS) be resolved during structural elucidation?

Methodological Answer:

- Cross-Validation : Use high-resolution MS (HRMS) to confirm molecular formula and NMR (e.g., , DEPT) to assign stereochemistry .

- X-ray Crystallography : For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related piperazine carboxamides (e.g., CCDC-1990392) .

- Chromatographic Purity Checks : Reversed-phase LC with micellar or microemulsion mobile phases resolves co-eluting impurities that may skew NMR/MS data .

Q. Q6. What advanced techniques assess the compound’s potential biological activity in vitro?

Methodological Answer:

- Target Engagement Assays : Radioligand binding studies (e.g., using -labeled analogs) evaluate affinity for serotonin or dopamine receptors, common targets for phenylpiperazine derivatives .

- Cellular Uptake Studies : Fluorescence microscopy with tagged derivatives (e.g., FITC conjugates) quantifies membrane permeability .

- Metabolic Stability : Incubation with liver microsomes (human/rat) and LC-MS/MS analysis identifies major metabolites and half-life .

Q. Q7. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC and identify products (e.g., fluorophenyl ketones or alcohols) using MS .

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability by measuring weight loss under controlled heating (e.g., up to 300°C) .

Q. Q8. What computational methods predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., 5-HT₂A serotonin receptor) using crystal structures from the PDB .

- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data from analogs to design optimized derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.